molecular formula C21H22ClN3O4 B249341 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B249341
M. Wt: 415.9 g/mol
InChI Key: YKWNCTRREYGGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as AG-1478, is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is a small molecule that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

AG-1478 selectively inhibits the N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling. This ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
AG-1478 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

AG-1478 has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also highly selective for the N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide tyrosine kinase, which makes it a useful tool for studying the role of this receptor in cancer and other diseases. However, AG-1478 also has some limitations. It has a short half-life, which can make it difficult to use in certain experiments. It can also have off-target effects at high concentrations.

Future Directions

There are a number of future directions for the study of AG-1478. One direction is the development of more potent and selective N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide tyrosine kinase inhibitors. Another direction is the study of the role of this compound signaling in cancer and other diseases. Finally, the potential use of AG-1478 in combination with other drugs for the treatment of cancer and other diseases should be explored.
Conclusion:
In conclusion, AG-1478 is a selective this compound tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer treatment. It has a number of biochemical and physiological effects and has been shown to inhibit the growth of cancer cells. While it has some limitations, it is a useful tool for studying the role of the this compound tyrosine kinase in cancer and other diseases. There are a number of future directions for the study of AG-1478, including the development of more potent and selective inhibitors and the study of the role of this compound signaling in disease.

Synthesis Methods

The synthesis of AG-1478 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(4-acetyl-1-piperazinyl)-3-chlorobenzene to form AG-1478. The final product is purified using column chromatography.

Scientific Research Applications

AG-1478 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of other diseases, such as psoriasis and Alzheimer's disease.

properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-14(26)24-6-8-25(9-7-24)18-4-3-16(13-17(18)22)23-21(27)15-2-5-19-20(12-15)29-11-10-28-19/h2-5,12-13H,6-11H2,1H3,(H,23,27)

InChI Key

YKWNCTRREYGGIE-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl

Origin of Product

United States

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